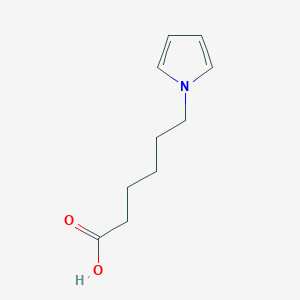

6-(1H-pyrrol-1-yl)hexanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

6-pyrrol-1-ylhexanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c12-10(13)6-2-1-3-7-11-8-4-5-9-11/h4-5,8-9H,1-3,6-7H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQMFXYIEZCNINN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)CCCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30568244 | |

| Record name | 6-(1H-Pyrrol-1-yl)hexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30568244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137025-05-9 | |

| Record name | 6-(1H-Pyrrol-1-yl)hexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30568244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 6 1h Pyrrol 1 Yl Hexanoic Acid and Analogues

Direct Synthetic Routes to 6-(1H-Pyrrol-1-yl)hexanoic Acid

The direct synthesis of this compound can be achieved through several methodologies, with the Clauson-Kaas reaction being a prominent and historically significant approach for the formation of N-substituted pyrroles. researchgate.net This reaction involves the condensation of a primary amine, in this case, 6-aminohexanoic acid, with a 2,5-dialkoxytetrahydrofuran, typically 2,5-dimethoxytetrahydrofuran (B146720), under acidic conditions. researchgate.net The versatility of the Clauson-Kaas reaction allows for the use of various acid catalysts and reaction conditions, including greener and more environmentally friendly approaches. researchgate.net

Another direct approach involves the reaction of 6-aminohexanoic acid with succinaldehyde (B1195056) bis(diethyl acetal) in the presence of an acid catalyst. The reaction proceeds via the formation of the pyrrolidine (B122466) ring through condensation and subsequent dehydration.

A more recent development in pyrrole (B145914) synthesis involves copper-catalyzed methods. These reactions can offer high efficiency and functional group tolerance. For instance, copper-catalyzed reactions of 3,6-dihydro-1,2-oxazines can yield highly functionalized pyrroles. rsc.org While not a direct synthesis from 6-aminohexanoic acid, this highlights the potential for developing copper-catalyzed routes for this compound.

| Starting Material 1 | Starting Material 2 | Key Reagents/Catalysts | Product | Reference |

| 6-Aminohexanoic acid | 2,5-Dimethoxytetrahydrofuran | Acid catalyst | This compound | researchgate.net |

| 6-Aminohexanoic acid | Succinaldehyde bis(diethyl acetal) | Acid catalyst | This compound | |

| 3,6-Dihydro-1,2-oxazines | N/A | Copper on carbon (Cu/C) | Functionalized pyrroles | rsc.org |

Synthesis of 6-(2,5-Dioxopyrrolidin-1-yl)hexanoic Acid (Succinimide) and 6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanoic Acid (Maleimide) Analogues

The synthesis of the succinimide (B58015) and maleimide (B117702) analogues of this compound is of significant interest due to their applications as bifunctional crosslinking agents. These syntheses often involve multi-step approaches.

Multi-Step Approaches via Protected Intermediates

Multi-step syntheses are commonly employed to construct the succinimide and maleimide derivatives of hexanoic acid, allowing for precise control over the introduction of different functional groups. researchgate.net

Generation of Amine Precursors

The synthesis of these analogues typically begins with a suitable amine precursor. For the hexanoic acid backbone, 6-aminohexanoic acid is a common starting material. researchgate.netresearchgate.net This amino acid provides the necessary six-carbon chain with a terminal carboxylic acid and an amino group that can be modified to form the desired pyrrolidine-dione ring. researchgate.netresearchgate.net Alternatively, precursors can be generated from other starting materials through various synthetic transformations. For example, a nitrile can be reduced to a primary amine, or a protected amine can be deprotected at the appropriate stage of the synthesis. youtube.com

Cyclization Reactions for Pyrrolidine-Dione Formation

The formation of the pyrrolidine-2,5-dione (succinimide) or pyrrole-2,5-dione (maleimide) ring is a crucial step. For the succinimide analogue, this is typically achieved by reacting the amine precursor, 6-aminohexanoic acid, with succinic anhydride. researchgate.net This reaction forms a succinamic acid intermediate, which then undergoes cyclization via dehydration, often facilitated by heating or the use of a dehydrating agent, to yield 6-(2,5-dioxopyrrolidin-1-yl)hexanoic acid. researchgate.net

For the maleimide analogue, 6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanoic acid, the cyclization is achieved by reacting 6-aminohexanoic acid with maleic anhydride. researchgate.net Similar to the succinimide synthesis, this forms a maleamic acid intermediate that is subsequently cyclized. researchgate.net The presence of the double bond in the maleimide ring is preserved under these conditions.

| Amine Precursor | Anhydride | Intermediate | Product | Reference |

| 6-Aminohexanoic acid | Succinic anhydride | Succinamic acid derivative | 6-(2,5-Dioxopyrrolidin-1-yl)hexanoic acid | researchgate.net |

| 6-Aminohexanoic acid | Maleic anhydride | Maleamic acid derivative | 6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanoic acid | researchgate.net |

Activation of Carboxylic Acid Moieties for Coupling

The carboxylic acid group of the hexanoic acid backbone often requires activation to facilitate coupling reactions, such as amide bond formation. nih.govpeptide.com This is particularly relevant when these molecules are used as crosslinkers. Common activating agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) to form an active ester. peptide.com This active ester, for instance, an N-hydroxysuccinimide ester, is then reactive towards nucleophiles like primary amines, forming a stable amide bond. nih.gov Other methods for carboxylic acid activation include conversion to an acyl chloride using reagents like thionyl chloride or oxalyl chloride, or the use of uronium-based coupling agents such as HBTU and TBTU. youtube.compeptide.com

| Carboxylic Acid | Activating Agent | Activated Intermediate | Application | Reference |

| 6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanoic acid | N-Hydroxysuccinimide, DCC/EDC | N-Succinimidyl 6-maleimidohexanoate | Crosslinking to primary amines | nih.gov |

| General Carboxylic Acid | Thionyl Chloride (SOCl2) | Acyl Chloride | Amide synthesis | youtube.com |

| General Carboxylic Acid | HBTU/TBTU | O-Acyl-tetramethylisouronium salt | Peptide coupling | peptide.com |

Copper-Catalyzed Coupling in Pyrrole-Hexanoic Acid Synthesis

Copper-catalyzed reactions have emerged as powerful tools in the synthesis of N-heterocycles, including pyrroles. rsc.org While direct copper-catalyzed synthesis of this compound from simple precursors is still an area of development, copper catalysis plays a role in related transformations. For instance, copper-catalyzed cross-coupling reactions can be used to form C-N bonds, which is the key bond formation in the synthesis of N-substituted pyrroles. researchgate.net The Ullmann condensation, a classical copper-catalyzed reaction, can be adapted for the synthesis of N-aryl and N-alkyl pyrroles. researchgate.net More contemporary methods utilize copper catalysts in conjunction with various ligands to achieve high yields and selectivity under milder conditions. thieme-connect.de These methodologies could potentially be applied to the synthesis of this compound and its derivatives.

| Reaction Type | Catalyst System | Substrate 1 | Substrate 2 | Product Type | Reference |

| Ullmann Condensation | Copper | Aryl/Alkyl Halide | Pyrrole | N-substituted pyrrole | researchgate.net |

| C-N Cross-Coupling | Copper/Ligand | Vinyl Halide | Amine | N-Vinyl Amine | researchgate.net |

| Annulation | Copper | Benzoic Acid | 2-Aminopyridine | Pyridoquinazolinone | thieme-connect.de |

One-Pot and Multicomponent Synthesis Approaches for Pyrrole-Containing Derivatives

One-pot and multicomponent reactions (MCRs) represent highly efficient strategies for the synthesis of complex pyrrole derivatives from simple starting materials in a single step, minimizing waste and simplifying purification procedures. orientjchem.orgresearchgate.net These approaches are particularly valuable for creating libraries of compounds for drug discovery.

Several notable MCRs for pyrrole synthesis have been developed:

Titanium-Catalyzed [2+2+1] Cycloaddition: This method involves the chemo- and regioselective coupling of alkynes and allenes with diazenes, catalyzed by titanium complexes, to produce highly substituted N-phenyl pyrroles. acs.org A key feature of this reaction is the distinct reactivity of allenes compared to their alkyne isomers, leading to unique regiochemical outcomes. acs.org

Catalyst-Free Four-Component Synthesis: An environmentally friendly, one-pot, four-component reaction has been reported for the synthesis of pentasubstituted pyrrole derivatives. This method utilizes readily available starting materials like phenyl glyoxal (B1671930) monohydrate or ethyl glyoxalate, N,N-dimethyl barbituric acid, 1,3-dicarbonyls, and amines in ethanol, proceeding through a Knoevenagel condensation and intramolecular cyclization. orientjchem.orgorientjchem.org

Post-Ugi Cascade Reaction: A facile and efficient synthesis of pyrrole-imidazole derivatives has been achieved through a post-Ugi cascade reaction. nih.gov This method is notable for its mild reaction conditions and simple purification, making it suitable for generating a diverse range of functionalized anilines. nih.gov

Amidoalkylation Reactions: New pyrrole derivatives can be synthesized in high yields via one-pot α-amidoalkylation reactions of various N-heterocycles (like benzothiazole, thiazole, and imidazole) with pyrrole. researchgate.net

These MCRs offer significant advantages in terms of atom economy and operational simplicity, making them powerful tools for the synthesis of diverse pyrrole-containing scaffolds. researchgate.net

Purification and Yield Optimization Methodologies

The purification and optimization of yields are critical steps in the synthesis of pyrrole derivatives to ensure the desired product is obtained with high purity and in sufficient quantity.

Purification Techniques: Common purification methods for pyrrole derivatives include recrystallization and column chromatography. scielo.org.mx For instance, in the synthesis of pyrrolo[3,4-c]pyrrole (B14788784) hydroxamic acid derivatives, the crude product was purified by recrystallization. scielo.org.mx In other cases, column chromatography using eluents such as diethyl ether/petroleum ether is employed. researchgate.net The choice of purification method depends on the physical and chemical properties of the target compound and any impurities present.

Yield Optimization: The optimization of reaction conditions is crucial for maximizing the yield of the desired pyrrole derivative. This often involves screening different catalysts, solvents, and temperatures. For example, in the multicomponent synthesis of bis-heterocyclic pyrrole derivatives, various reaction conditions were tested to achieve high yields, which ranged from 55-95%. researchgate.net Similarly, the synthesis of N-substituted pyrroles via the Paal-Knorr condensation of 2,5-dimethoxytetrahydrofuran with amines has been optimized to give good to excellent yields using a catalytic amount of iron(III) chloride in water. organic-chemistry.org A sustainable approach using 3-hydroxy-2-pyrones and primary amines also reports very good yields for the synthesis of N-substituted pyrrole carboxylic acid derivatives. acs.org

The following table provides examples of reported yields for various pyrrole synthesis methodologies:

| Synthesis Method | Reactants | Product Type | Reported Yield |

| One-pot α-amidoalkylation | N-heterocycles, pyrrole, alkyl chloroformates | Amidoalkylated pyrroles | 55-95% |

| Reaction of 3-hydroxy-2-pyrones with amines | 3-hydroxy-2-pyrones, primary amines | N-substituted pyrrole carboxylic acids | up to 87% |

| Paal-Knorr condensation | 2,5-dimethoxytetrahydrofuran, amines/sulfonamines | N-substituted pyrroles | Good to excellent |

| Titanium-catalyzed multicomponent synthesis | Allenes, alkynes, diazenes | Highly substituted N-phenyl pyrroles | Not specified |

| Catalyst-free four-component synthesis | Phenyl glyoxal monohydrate/ethyl glyoxalate, N,N-dimethyl barbituric acid, 1,3-dicarbonyls, amines | Pentasubstituted pyrroles | Good to excellent |

Derivatization and Functionalization Reactions of Pyrrole-Substituted Hexanoic Acid Scaffolds

The pyrrole-substituted hexanoic acid scaffold provides multiple sites for chemical modification, allowing for the synthesis of a wide array of derivatives with tailored properties. These modifications can be broadly categorized into functionalization of the terminal carboxylic acid, modification of the pyrrole ring itself, conjugation to larger molecules, and the introduction of specific chemical moieties.

Terminal Carboxylic Acid Functionalization

The carboxylic acid group of this compound is a versatile handle for a variety of chemical transformations.

Activation and Coupling: A common strategy involves the activation of the carboxylic acid to facilitate coupling with other molecules. Reagents like ethyl chloroformate can be used to form an activated intermediate, which can then react with nucleophiles. nih.gov Another method utilizes coupling agents such as EDC/HOBt (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide/1-hydroxybenzotriazole) to form amide bonds. nih.gov These methods are frequently employed for the synthesis of more complex molecules, including peptides and other bioactive compounds. nih.gov

Modifications of the Pyrrole Ring System

The pyrrole ring itself can be modified to influence the electronic and steric properties of the molecule.

Electrophilic Substitution: Due to its electron-rich nature, the pyrrole ring is susceptible to electrophilic substitution reactions. mdpi.com This allows for the introduction of various functional groups onto the ring, which can significantly impact biological activity. mdpi.com

Conjugation to Complex Biomolecular Constructs

The functional groups on the pyrrole-substituted hexanoic acid scaffold can be used to attach the molecule to larger biomolecular structures.

Bioconjugation: The carboxylic acid can be activated and coupled to amino groups on proteins or other biomolecules to form stable amide linkages. This approach is widely used in the development of targeted therapies and diagnostic agents. While specific examples for this compound are not detailed in the provided context, the principles of bioconjugation are well-established.

Introduction of Specific Chemical Moieties (e.g., Hydroxamic Acids)

The introduction of specific chemical groups, such as hydroxamic acids, can impart novel biological activities to the pyrrole-substituted hexanoic acid scaffold.

Hydroxamic Acid Synthesis: Hydroxamic acids are important pharmacophores known to chelate metal ions in the active sites of various enzymes. researchgate.net They can be synthesized from carboxylic acids through several methods. One common approach involves the reaction of the carboxylic acid with hydroxylamine (B1172632) or its protected derivatives. nih.goveurjchem.com

Activation with Ethyl Chloroformate: For chemically sensitive substrates like pyrrole-derived carboxylic acids, activation with ethyl chloroformate under mild, neutral conditions, followed by treatment with hydroxylamine, is an effective method. nih.gov

Coupling with CDI: Carbonyldiimidazole (CDI) can be used to activate the carboxylic acid, which then reacts with hydroxylamine hydrochloride to form the hydroxamic acid. scielo.org.mx This method has been successfully used in the synthesis of pyrrolo[3,4-c]pyrrole hydroxamic acid derivatives. scielo.org.mx

Use of O-Protected Hydroxylamines: To avoid side reactions, O-protected hydroxylamines can be used. For instance, O-(tetrahydro-2H-pyran-2-yl) hydroxylamine can be coupled with a carboxylic acid using EDC/HOBt, followed by deprotection to yield the final hydroxamic acid. nih.gov

The following table summarizes various reagents used for the synthesis of hydroxamic acids from carboxylic acids:

| Reagent/Method | Description |

| Ethyl Chloroformate | Activates the carboxylic acid for reaction with hydroxylamine, suitable for sensitive substrates. nih.gov |

| Carbonyldiimidazole (CDI) | Activates the carboxylic acid for subsequent reaction with hydroxylamine hydrochloride. scielo.org.mx |

| EDC/HOBt | A common peptide coupling reagent system also used for forming hydroxamic acids from carboxylic acids and hydroxylamine. nih.gov |

| O-(tetrahydro-2H-pyran-2-yl) hydroxylamine | An O-protected hydroxylamine used in coupling reactions, requiring a final deprotection step. nih.gov |

| Cyanuric chloride (CC) | Used to activate carboxylic acids for reaction with hydroxylamine to produce hydroxamates in excellent yields. nih.gov |

Computational and Theoretical Investigations into Pyrrole Linked Hexanoic Acid Systems

Density Functional Theory (DFT) for Electronic Structure and Reactivity Modeling

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a framework to investigate the electronic structure of molecules. These calculations allow for the prediction of a wide range of properties, including molecular orbital energies, electron density distribution, and reactivity descriptors. For a molecule like 6-(1H-pyrrol-1-yl)hexanoic acid, DFT can elucidate how the pyrrole (B145914) ring's aromaticity and the carboxyl group's acidity influence each other.

DFT calculations typically involve optimizing the molecule's geometry to find its most stable three-dimensional structure. From this optimized geometry, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a crucial parameter, offering insights into the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

For instance, in studies of various donor-acceptor systems containing pyrrole, DFT calculations at the B3LYP/6-31G(d) level of theory have been used to analyze the Frontier Molecular Orbitals (FMOs). acs.org These studies show that the HOMO is often localized on the electron-donating pyrrole moiety, while the LUMO is centered on an acceptor part of the molecule. acs.org In the case of this compound, the pyrrole ring would act as the primary electron-donating part.

Furthermore, DFT can be used to calculate various reactivity descriptors, as shown in the table below. These parameters help in predicting how and where a molecule might react.

| Parameter | Description | Potential Insight for this compound |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the ability to donate electrons. A higher value suggests a better electron donor. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the ability to accept electrons. A lower value suggests a better electron acceptor. |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | Relates to chemical reactivity and stability. A smaller gap implies higher reactivity. |

| Ionization Potential (I) | Energy required to remove an electron (≈ -EHOMO) | Fundamental measure of electron-donating ability. |

| Electron Affinity (A) | Energy released when an electron is added (≈ -ELUMO) | Fundamental measure of electron-accepting ability. |

| Global Hardness (η) | Resistance to change in electron distribution ( (I-A)/2 ) | A larger value indicates higher stability and lower reactivity. |

| Chemical Potential (μ) | Escaping tendency of electrons ( -(I+A)/2 ) | Related to the electronegativity of the molecule. |

| Electrophilicity Index (ω) | Propensity to accept electrons ( μ2/2η ) | Quantifies the electrophilic nature of the molecule. |

By analyzing the electrostatic potential map generated from DFT calculations, regions of positive and negative charge on the molecule's surface can be visualized. This is critical for understanding intermolecular interactions, such as hydrogen bonding, which would be prominent for the carboxylic acid group of this compound.

Molecular Docking Studies on Ligand-Biomolecule Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid). This method is instrumental in drug discovery for screening virtual libraries of compounds against a biological target and for understanding the molecular basis of a ligand's activity.

For this compound, molecular docking could be employed to explore its potential interactions with various enzymes or receptors. The process involves preparing the 3D structures of both the ligand and the receptor. The docking algorithm then samples a large number of possible binding poses of the ligand within the receptor's active site, scoring each pose based on a force field that estimates the binding affinity.

While no specific docking studies on this compound have been reported, research on structurally related pyrrole derivatives illustrates the utility of this approach. For example, docking studies on pyrrole-2-carbohydrazide derivatives as inhibitors of the enzyme Enoyl-acyl carrier protein reductase from Mycobacterium tuberculosis have been performed. researchgate.net These studies revealed key hydrogen bonding and hydrophobic interactions within the enzyme's active site that contribute to the inhibitory activity. researchgate.net Similarly, various pyrrole derivatives have been docked into the active sites of targets like monoamine oxidase (MAO), cyclooxygenase (COX) enzymes, and kinases to rationalize their biological activities. nih.govnih.govnih.gov

A hypothetical docking study of this compound would likely show the carboxylic acid group forming hydrogen bonds or salt bridges with basic amino acid residues (like Lysine (B10760008) or Arginine) in a receptor's active site. The pyrrole ring could engage in π-π stacking interactions with aromatic residues such as Phenylalanine, Tyrosine, or Tryptophan, while the flexible hexyl chain could fit into hydrophobic pockets. The results of a docking simulation are typically summarized by a docking score, which is an estimate of the binding free energy, and a detailed visualization of the predicted binding pose.

| Pyrrole Derivative Class | Biological Target | Range of Docking Scores (kcal/mol) | Key Interacting Residues (Example) | Reference |

|---|---|---|---|---|

| Thiazolo[3,2-a]pyridine-6,8-dicarbonitriles | α-Amylase | -6.5 to -7.43 | Trp59, Tyr62, Gln63, Asp197, His299 | mdpi.com |

| Oxadiazole-ligated pyrroles | Enoyl-ACP (CoA) Reductase | -5.0 to -8.5 (G-Score) | Lys165, Gly14, Ile21, Trp222 | nih.gov |

| Fused 1H-pyrroles | EGFR Kinase | -7.2 to -9.1 | Met793, Leu718, Thr790 | acs.org |

| Pyrrole-cinnamic hybrids | Cyclooxygenase-2 (COX-2) | -8.6 to -9.9 | His176, Gln258, Val260, Arg19 |

Quantitative Structure-Activity Relationship (QSAR) Derivations

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. By identifying the physicochemical properties or structural features that are most important for activity, QSAR models can be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent molecules.

A 3D-QSAR study has been performed on a series of 6-(1-Benzyl-1H-pyrrol-2-yl)-2,4-dioxo-5-hexenoic acid derivatives, which are structurally related to this compound, as inhibitors of HIV-1 integrase. researchgate.net In such a study, the molecules are aligned, and steric and electrostatic fields are calculated around them. These fields are then used as independent variables in a partial least squares (PLS) regression analysis to build a model that correlates the field values with the observed biological activity (e.g., IC₅₀). researchgate.net

The statistical quality of a QSAR model is assessed by several parameters, including the squared correlation coefficient (r²) and the cross-validated squared correlation coefficient (q²). A high q² value (typically > 0.5) indicates good predictive ability. The results of the 3D-QSAR analysis are often visualized as contour maps, which show regions where certain properties are predicted to enhance or diminish activity. For example, a map might show that a bulky, electropositive group at a specific position on the pyrrole ring would increase the inhibitory potency.

For the 6-(1-Benzyl-1H-pyrrol-2-yl)-2,4-dioxo-5-hexenoic acid derivatives, a statistically significant model was obtained with a q² of 0.608 and a predictive r² of 0.699. researchgate.net The model indicated that steric and electrostatic interactions at specific points around the molecule play a crucial role in modulating the HIV-1 integrase inhibitory activity. researchgate.net Similar QSAR studies on other classes of pyrrole derivatives have successfully identified key descriptors for their antitubercular or anti-inflammatory activities. nih.govacs.org

| QSAR Model | Compound Series | q² (Cross-validation) | r² (Non-cross-validation) | pred_r² (External validation) | Key Finding | Reference |

|---|---|---|---|---|---|---|

| CoMFA | Thieno[3,2-b]pyrrole-5-carboxamides | 0.783 | 0.944 | 0.851 | Steric and electrostatic fields are predictive of LSD1 inhibition. | nih.gov |

| kNN-MFA | Oxadiazole-ligated pyrroles | 0.83 (Best model) | 0.94 (Best model) | N/A | Model identifies key steric and electrostatic features for antitubercular activity. | nih.gov |

| PLS | 6-(1-Benzyl-1H-pyrrol-2-yl)-2,4-dioxo-5-hexenoic acids | 0.608 | N/A | 0.699 | Steric and electrostatic interactions modulate HIV-1 integrase inhibition. | researchgate.net |

Molecular Dynamics Simulations of Conformational Behavior

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can reveal how a molecule like this compound moves, flexes, and interacts with its environment (such as a solvent or a biological membrane) over time.

A key application of MD for this compound would be to explore its conformational landscape. The six-carbon chain provides significant flexibility, and MD simulations can determine the most populated conformations in different environments. This is crucial because the three-dimensional shape of a molecule often dictates its biological activity. For example, an MD simulation could reveal whether the molecule tends to adopt an extended or a folded conformation in an aqueous solution.

MD simulations are also powerful when combined with molecular docking. After a docking pose is predicted, an MD simulation of the ligand-receptor complex can be run to assess the stability of the predicted binding mode. researchgate.net If the ligand remains stably bound in the active site throughout the simulation, it lends confidence to the docking result. These simulations also provide a more dynamic picture of the interactions, showing how hydrogen bonds may form and break, and how the protein and ligand adapt to each other's presence. mdpi.com

While specific MD simulations for this compound are not available in the literature, studies on other flexible molecules and pyrrole derivatives demonstrate the power of this technique. For instance, MD simulations have been used to study the stability of thieno[3,2-b]pyrrole derivatives in the active site of the LSD1 enzyme and to analyze the timeline of protein-ligand contacts. researchgate.net Ultrafast photodynamics of the parent pyrrole molecule have also been simulated to understand its behavior upon light excitation. rsc.org

Analysis of Structure-Reactivity Relationships

The analysis of structure-reactivity relationships aims to understand how a molecule's chemical structure influences its reactivity. This is a central theme that connects all the computational methods discussed. DFT provides electronic structure insights, docking explores interactions based on structure, QSAR quantifies the relationship with activity, and MD shows how structure changes over time.

For this compound, several structural features are key to its reactivity:

The Pyrrole Ring: As an electron-rich aromatic heterocycle, the pyrrole ring is susceptible to electrophilic substitution. The N-substituent, in this case the hexanoic acid chain, can influence the regioselectivity of such reactions. DFT calculations can predict the most likely sites for electrophilic attack by analyzing the distribution of electron density and the Fukui functions.

The Carboxylic Acid Group: This functional group imparts acidic properties and the ability to act as a hydrogen bond donor and acceptor. Its reactivity is central to potential applications as a linker or in interactions with biological targets.

The Alkyl Chain: The hexyl chain provides lipophilicity and conformational flexibility. This chain can influence the molecule's solubility, its ability to cross biological membranes, and how it fits into the binding pockets of receptors.

Applications in Chemical Biology and Biotechnology Focusing on Pyrrole Hexanoic Acid Derivatives

Strategies for Bioconjugation and Bioconjugate Chemistry

Bioconjugation is the process of forming a stable covalent link between two molecules, at least one of which is a biomolecule. Derivatives of 6-(1H-pyrrol-1-yl)hexanoic acid are instrumental in creating these linkages, primarily through the design of heterobifunctional crosslinkers. These reagents possess two different reactive ends, separated by the hexanoic acid spacer, allowing for controlled and specific conjugation of macromolecules.

A primary strategy for labeling proteins and peptides involves the activation of the terminal carboxyl group of this compound. A widely used derivative for this purpose is N-succinimidyl 6-maleimidohexanoate (EMCS), which exemplifies the utility of pyrrole-hexanoic acid structures. chemicalbook.comnih.gov In EMCS, the hexanoic acid's carboxyl group is converted into an N-hydroxysuccinimide (NHS) ester. This NHS ester is highly reactive toward primary amino groups (-NH₂) found on the side chains of lysine (B10760008) residues and the N-terminus of proteins and peptides. thermofisher.com The reaction proceeds via nucleophilic substitution, forming a stable amide bond and releasing N-hydroxysuccinimide, as depicted in the reaction below.

Reaction of NHS Ester with a Primary Amine: R-CO-O-NHS + Protein-NH₂ → R-CO-NH-Protein + NHS-OH

This amine-reactive chemistry is one of the most common and robust methods for protein modification, providing a stable covalent linkage under physiological conditions. thermofisher.com The hexanoyl spacer ensures that the pyrrole-derived functional group is positioned away from the protein surface, minimizing potential steric hindrance.

The this compound scaffold is ideally suited for the design of heterobifunctional crosslinkers. sigmaaldrich.com These linkers connect two different biomolecules or functional groups, such as a protein to another protein, a drug, or a solid support. The hexanoic acid chain serves as a spacer arm, which is critical for the linker's function. The length of this spacer can influence the efficiency of the cross-linking reaction and the biological activity of the resulting conjugate by allowing the linked molecules to maintain their native conformations. sigmaaldrich.com

A prominent example is the aforementioned N-succinimidyl 6-maleimidohexanoate (EMCS). nih.gov EMCS is a non-cleavable crosslinker featuring an amine-reactive NHS ester at one end and a thiol-reactive maleimide (B117702) group at the other. The maleimide is a dione (B5365651) derivative of pyrrole (B145914). This dual reactivity allows for a two-step conjugation process, providing greater control over the final conjugate and preventing undesirable self-conjugation or polymerization. thermofisher.com

| Crosslinker Derivative Example | Reactive Group 1 (Amine-Reactive) | Reactive Group 2 (Thiol-Reactive) | Spacer Arm Length |

| N-succinimidyl 6-maleimidohexanoate (EMCS) | N-Hydroxysuccinimide (NHS) Ester | Maleimide | 9.9 Å |

This interactive table summarizes the key features of a common heterobifunctional crosslinker derived from a hexanoic acid backbone.

The maleimide group, a key feature in many pyrrole-hexanoic acid derivatives used for bioconjugation, provides thiol-selectivity. thermofisher.com The maleimide's carbon-carbon double bond is an excellent Michael acceptor and reacts specifically with the sulfhydryl (thiol) group of cysteine residues in proteins under mild conditions (typically pH 6.5-7.5). mdpi.com This reaction, a form of thiol-selective alkylation, proceeds via a conjugate addition mechanism to form a stable thioether bond.

The specificity of the maleimide-thiol reaction is crucial for site-specific protein modification. mdpi.com Since cysteine is a relatively rare amino acid, targeting it allows for the creation of more homogeneous conjugates compared to targeting the more abundant lysine residues. This level of control is essential for applications such as the development of antibody-drug conjugates (ADCs), where the precise attachment of a drug molecule is critical to its efficacy and safety.

Mechanism of Maleimide-Thiol Reaction:

A thiol-containing molecule (e.g., a cysteine residue on a protein) acts as a nucleophile.

The nucleophilic thiol attacks one of the double-bonded carbons of the maleimide ring.

A stable, covalent thioether linkage is formed.

This highly efficient and selective reaction makes maleimide-functionalized pyrrole-hexanoic acid derivatives powerful tools for bioconjugation. thermofisher.com

Development of Chemical Probes for Biological Systems

Chemical probes are small molecules used to study and manipulate biological systems. Derivatives of this compound are used to create such probes, particularly for identifying and labeling proteins. thermofisher.com The heterobifunctional nature of derivatives like EMCS allows them to act as cross-linking probes to study protein-protein interactions. By conjugating the probe to a known "bait" protein via its amine groups, the thiol-reactive maleimide end is available to capture interacting "prey" proteins that have a cysteine residue at the binding interface.

Furthermore, the hexanoic acid linker can be attached to reporter tags, such as fluorophores or biotin. For instance, replacing the NHS ester with a fluorescent dye like fluorescein (B123965) would create a thiol-reactive fluorescent probe. Such a probe could be used to visualize the localization of specific cysteine-containing proteins within cells or to quantify accessible thiols in a protein sample. thermofisher.com The design principles remain the same: the pyrrole-derived maleimide provides the reactive warhead, and the hexanoic acid serves as a flexible spacer to connect it to the reporter group.

Advanced Materials Science Applications

The unique chemical properties of the pyrrole ring make it a valuable component in the synthesis of functional polymers and advanced materials for biomedical applications, such as tissue engineering.

In tissue engineering, scaffolds provide a three-dimensional structure that supports cell adhesion, proliferation, and differentiation to form new tissue. nih.gov Pyrrole can be polymerized to form polypyrrole, a conductive polymer that has shown great promise in neural tissue engineering. The electrical conductivity of polypyrrole can be used to stimulate nerve cell growth and guide neurite extension. nih.gov

Research has demonstrated that fibrillar scaffolds coated with plasma-synthesized pyrrole polymer create a biocompatible environment for neural cells. nih.gov In these studies, pyrrole is polymerized in a plasma state and deposited onto electrospun fibers, creating a porous and structured scaffold. These pyrrole-coated scaffolds have been shown to support the adhesion, infiltration, and survival of neural cells. Notably, when the underlying fibers are aligned, the pyrrole polymer coating promotes the elongation of neurite-like structures, highlighting its potential to guide nerve regeneration. nih.gov

While these studies use pyrrole directly, a monomer like this compound could offer advanced functionalities. It could be co-polymerized with pyrrole to create a functionalized polypyrrole material. The pendant hexanoic acid chains would introduce carboxylic acid groups onto the polymer surface, which could be used to:

Tune the surface hydrophilicity and charge of the scaffold.

Covalently attach bioactive molecules, such as growth factors or adhesion peptides (e.g., RGD sequences), to further enhance cellular interaction and guide tissue development.

| Scaffold Property | Contribution of Pyrrole Polymer Coating | Potential Enhancement with this compound |

| Biocompatibility | Provides a permissive surface for cell survival and proliferation. nih.gov | Carboxylic acid groups can mimic the extracellular matrix. |

| Cell Guidance | Promotes neurite elongation on aligned fiber scaffolds. nih.gov | Covalent attachment of specific cell-guiding peptides. |

| Surface Functionalization | Inert surface. | Provides reactive carboxyl groups for further bioconjugation. |

This interactive table outlines the role of pyrrole in tissue engineering scaffolds and the potential advantages of using a functionalized monomer.

Incorporation into Radiopharmaceutical Agents

Radiopharmaceuticals, which are drugs containing radioactive isotopes, are crucial for diagnostic imaging techniques like Positron Emission Tomography (PET). The development of novel radiotracers that can selectively bind to specific biological targets is a significant area of research. Pyrrole-containing molecules have shown promise in this area. For instance, pyrrole-imidazole polyamides have been investigated for their ability to bind to specific DNA sequences, and their radiolabeled versions have been used for in vivo imaging with PET. doi.org

The structure of this compound makes it a candidate for the synthesis of such radiopharmaceutical agents. The hexanoic acid chain can serve as a linker to attach a chelating agent, which can then complex a metallic PET radionuclide like Gallium-68 (⁶⁸Ga) or Copper-64 (⁶⁴Cu). nih.govnih.gov Alternatively, the pyrrole ring or the aliphatic chain could be chemically modified to incorporate a non-metallic positron-emitting isotope such as Fluorine-18 (¹⁸F). nih.gov The ability to tailor the structure of pyrrole-hexanoic acid derivatives allows for the optimization of their pharmacokinetic properties for targeted delivery and imaging.

| Radionuclide | Half-life | Common Labeling Strategy | Potential Role of this compound |

| Fluorine-18 (¹⁸F) | ~110 minutes | Prosthetic group attachment | The hexanoic acid chain can be functionalized for coupling with an ¹⁸F-labeled prosthetic group. |

| Gallium-68 (⁶⁸Ga) | ~68 minutes | Chelation with macrocyclic ligands (e.g., DOTA) | The carboxylic acid can be used to conjugate a chelator for ⁶⁸Ga. |

| Copper-64 (⁶⁴Cu) | ~12.7 hours | Chelation with various chelators (e.g., DOTA, NOTA) | The carboxylic acid provides a site for attachment of a ⁶⁴Cu-chelating moiety. |

Role in Aroma Chemistry and Food Science Research

The sensory properties of volatile and semi-volatile organic compounds are of paramount importance in the food and beverage industry. Pyrrole derivatives are known to contribute to the flavor profiles of various food products, often formed during heat treatment through the Maillard reaction.

Recent research has highlighted the significance of a specific derivative of this compound in the aroma of certain traditional alcoholic beverages. A study on soy sauce aroma-type Chinese Baijiu identified 6-(2-formyl-5-methyl-1H-pyrrol-1-yl)hexanoic acid as a novel compound contributing a significant retronasal burnt aroma. doi.orgnih.gov This compound was isolated and identified using advanced analytical techniques, including two-step high-performance liquid chromatography (HPLC) and high-resolution mass spectrometry. nih.gov

| Compound | Aroma Description | Retronasal Aroma Threshold (in 53% ethanol) | Concentration Range in Baijiu Samples |

| 6-(2-formyl-5-methyl-1H-pyrrol-1-yl)hexanoic acid | Burnt | 209.5 μg/L | <3.8 μg/L to 224.2 μg/L |

Applications in Medicinal Chemistry and Drug Discovery Research for Pyrrole Hexanoic Acid Scaffolds

Lead Compound Identification and Optimization Processes

The journey from a promising chemical scaffold to a viable drug candidate is a meticulous process of identification and optimization. For pyrrole-hexanoic acid derivatives, this process has been driven by a combination of rational drug design and chemical synthesis to enhance their therapeutic properties.

The development of potent and selective drug candidates from the pyrrole-hexanoic acid scaffold has involved several key optimization strategies. One of the most fruitful avenues of research has been in the development of Histone Deacetylase (HDAC) inhibitors.

A pivotal study focused on modifying the pyrrole (B145914) ring of the 6-(1H-pyrrol-1-yl)hexanoic acid structure to improve its interaction with the active site of HDAC enzymes. nih.gov Researchers synthesized a series of derivatives with different substituents on the pyrrole ring, revealing crucial structure-activity relationships (SAR). For instance, the introduction of a 2-acyl group on the pyrrole ring was found to be critical for maintaining potent HDAC inhibitory activity. nih.gov Further modifications, such as the incorporation of a benzoyl group at the 2-position of the pyrrole, led to compounds with comparable or even superior inhibitory effects to the known HDAC inhibitor SAHA (suberoylanilide hydroxamic acid). nih.gov

The length and composition of the linker, in this case, the hexanoic acid chain, also play a significant role in efficacy and selectivity. Studies have shown that a six-carbon aliphatic linker often provides an optimal distance for the pyrrole "cap" to interact with the surface of the enzyme while the other end of the molecule binds to the zinc ion in the active site. nih.gov

Furthermore, the exploration of different "cap" groups has been a key strategy. While the simple pyrrole ring serves as a good starting point, the fusion of larger aromatic systems, such as indole, to the hexanoic acid linker has been shown to enhance HDAC inhibition potency. nih.gov Conversely, smaller, more hydrophobic cap groups have been found to improve selectivity for class II HDACs. nih.gov These findings highlight the importance of fine-tuning the molecular architecture to achieve the desired biological activity and selectivity profile.

While the research on this compound derivatives has identified several compounds with promising in vitro activity, the public domain literature has not yet extensively detailed the progression of a specific derivative into formal preclinical development. The journey from a "hit" compound in initial screening to a "lead" and then to a preclinical candidate involves extensive testing for efficacy, safety, and pharmacokinetic properties in animal models.

However, the potent anti-proliferative and pro-apoptotic effects observed for some of the optimized pyrrole-hexanoic acid derivatives, particularly those with enhanced HDAC inhibitory activity, strongly suggest their potential as future preclinical candidates. nih.gov For instance, a compound featuring a 2-benzoylpyrrole (B132970) cap linked to a hydroxamic acid via a six-carbon chain has demonstrated significant potency and is considered a promising candidate for further investigation. nih.gov The continued optimization and evaluation of such compounds in more complex biological systems will be crucial for their advancement toward clinical trials.

Investigation of Biochemical Modulatory Activities (In Vitro Studies)

The therapeutic potential of the pyrrole-hexanoic acid scaffold is underpinned by its ability to modulate key biochemical processes within cells. In vitro studies have been instrumental in elucidating these mechanisms of action.

A primary focus of research on this compound derivatives has been their ability to inhibit histone deacetylases (HDACs). HDACs are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression. In many cancers, HDACs are overexpressed, contributing to the silencing of tumor suppressor genes.

Derivatives of this compound, particularly those incorporating a hydroxamic acid zinc-binding group, have been shown to be potent inhibitors of several HDAC isoforms, including HDAC1, HDAC3, and HDAC6. nih.gov The pyrrole moiety acts as a "cap" that interacts with the rim of the HDAC active site, while the hexanoic acid chain serves as a linker to the zinc-chelating group.

The table below summarizes the in vitro HDAC inhibitory activity of selected pyrrole-hexanoic acid derivatives from a key study. nih.gov

| Compound | Linker Length (Carbons) | Pyrrole Substitution | HDAC1 IC50 (μM) | HDAC3 IC50 (μM) | HDAC6 IC50 (μM) |

| 5a | 6 | H | >50 | >50 | >50 |

| 5b | 6 | 2-Acetyl | 0.25 | 0.28 | 0.08 |

| 5d | 6 | 2-Propionyl | 0.18 | 0.21 | 0.05 |

| 5e | 6 | 2-Benzoyl | 0.09 | 0.07 | 0.03 |

| SAHA | - | - | 0.02 | 0.03 | 0.01 |

Data sourced from a study on novel HDAC inhibitors. nih.gov The inhibitory concentration (IC50) is the concentration of the compound required to inhibit 50% of the enzyme's activity.

These results clearly demonstrate that substitution on the pyrrole ring is essential for HDAC inhibition, with the 2-benzoyl derivative (5e) showing the most potent activity among the tested pyrrole compounds.

A critical downstream effect of HDAC inhibition is the induction of apoptosis, or programmed cell death, in cancer cells. By reactivating the expression of tumor suppressor genes, HDAC inhibitors can trigger the cell's own death machinery.

In vitro studies have confirmed that this compound derivatives with potent HDAC inhibitory activity can effectively induce apoptosis in various cancer cell lines. For example, a study demonstrated that a 2-benzoylpyrrole derivative induced significant apoptosis in RPMI-8226 multiple myeloma cells. nih.gov This was confirmed through Annexin V-FITC/propidium iodide (PI) staining, a standard assay for detecting apoptotic cells.

The anti-proliferative activity of these compounds has also been evaluated in different cancer cell lines, as shown in the table below. nih.gov

| Compound | HCT-116 (Colon Cancer) IC50 (μM) | HL-60 (Leukemia) IC50 (μM) | RPMI-8226 (Multiple Myeloma) IC50 (μM) |

| 5b | >20 | 12.5 | 8.3 |

| 5d | >20 | 9.8 | 6.1 |

| 5e | 15.2 | 7.5 | 4.9 |

| SAHA | 1.8 | 0.4 | 1.2 |

Data sourced from a study on the anti-proliferative activity of novel HDAC inhibitors. nih.gov The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cells.

These findings underscore the potential of the pyrrole-hexanoic acid scaffold as a basis for the development of new anticancer agents that function by inducing apoptosis.

The modulation of HDAC activity by pyrrole-hexanoic acid derivatives has cascading effects on various cellular pathways implicated in disease, particularly cancer. The primary pathway affected is the regulation of gene transcription. By inhibiting HDACs, these compounds lead to the hyperacetylation of histones, which in turn results in a more open chromatin structure. This allows for the transcription of previously silenced genes, including those that encode for proteins that halt the cell cycle (e.g., p21) and induce apoptosis (e.g., Bax). nih.gov

Furthermore, HDAC inhibitors can also affect the acetylation status and function of non-histone proteins, which are involved in a multitude of cellular processes. These include transcription factors, signaling molecules, and cytoskeletal proteins. For instance, the inhibition of HDAC6, a target of some pyrrole-hexanoic acid derivatives, is known to lead to the hyperacetylation of α-tubulin, which can affect microtubule dynamics, cell motility, and cell division. nih.gov

While specific in-depth studies on the global pathway modulation by this compound in various disease models are still emerging, the well-established consequences of HDAC inhibition provide a strong framework for understanding its potential therapeutic effects. The ability of this scaffold to influence fundamental cellular processes highlights its significance in the ongoing search for novel treatments for cancer and other diseases characterized by epigenetic dysregulation.

Development of Antiviral Agents

The pyrrole nucleus is a key feature in several compounds with potent antiviral activity. researchgate.net Although direct antiviral studies on this compound are not extensively documented, research on closely related analogs, such as 6-(1-benzyl-1H-pyrrol-2-yl)-2,4-dioxo-5-hexenoic acids, highlights the potential of the pyrrole-hexanoic acid backbone in antiviral drug design. These derivatives have been investigated as dual inhibitors of two crucial HIV-1 enzymes: integrase (IN) and ribonuclease H (RNase H). nih.gov

The diketo-acid (DKA) moiety present in these analogs is a well-known pharmacophore for targeting the catalytic sites of viral enzymes that process nucleic acids. The pyrrole ring and the hexanoic acid chain serve as a scaffold to correctly position the DKA for optimal interaction with the enzyme's active site. A study on a series of 1-benzyl-pyrrolyl diketohexenoic derivatives revealed that substitutions on the benzyl (B1604629) group significantly influence their inhibitory activity against both HIV-1 replication in cell-based assays and the enzymatic activity of recombinant RNase H and integrase. nih.gov

Several compounds from this series demonstrated potent antiviral activity. For instance, compounds 7b , 7u , and 8g were identified as the most active against the RNase H activity of reverse transcriptase, with IC50 values of 3 µM, 3 µM, and 2.5 µM, respectively. Notably, compound 8g also emerged as a highly potent integrase inhibitor with an IC50 value of 26 nM. nih.gov These findings underscore the potential of the this compound scaffold as a platform for developing dual-action anti-HIV agents. Further structural modifications on this scaffold could lead to the discovery of new antiviral drugs with improved efficacy and resistance profiles.

| Compound | RNase H IC50 (µM) | Integrase IC50 (nM) |

| 7b | 3 | - |

| 7u | 3 | - |

| 8g | 2.5 | 26 |

| Data sourced from a study on 6-(1-Benzyl-1H-pyrrol-2-yl)-2,4-dioxo-5-hexenoic acid derivatives. nih.gov |

Exploration of Antimicrobial Properties

The pyrrole ring is a common structural motif in a variety of natural and synthetic compounds exhibiting a broad spectrum of antimicrobial activities. srce.hrconsensus.app Pyrrole derivatives have been investigated for their efficacy against bacteria and fungi, making the this compound scaffold a promising candidate for the development of new antimicrobial agents. The inherent properties of the pyrrole ring, such as its ability to participate in hydrogen bonding and its electron-rich nature, contribute to its interaction with biological targets in microorganisms.

Research into various pyrrole derivatives has demonstrated their potential as antibacterial and antifungal agents. mdpi.com For example, certain pyrrole-3-carboxylic acid derivatives have shown activity against Staphylococcus species. While not a direct study of this compound, these findings suggest that the combination of a pyrrole ring and a carboxylic acid function can be a fruitful area for antimicrobial drug discovery.

Furthermore, a series of 3,5-disubstituted pyrazole-1-carboxamides, which can be considered structural cousins to pyrrole-carboxamides, were synthesized and evaluated for their in vitro antimicrobial activity. These compounds showed potent activity against Staphylococcus aureus, Escherichia coli, and Candida albicans. nih.gov The structural similarity and the observed antimicrobial effects in these related scaffolds suggest that derivatives of this compound could also exhibit valuable antimicrobial properties. The hexanoic acid chain provides a handle for further chemical modification to optimize the pharmacokinetic and pharmacodynamic properties of potential drug candidates.

Design of Novel Therapeutic Scaffolds

The pyrrole ring is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds and its synthetic versatility. researchgate.net The this compound structure serves as an excellent example of a template for the design of novel therapeutic scaffolds. Its bifunctional nature, with a reactive pyrrole ring and a terminal carboxylic acid, allows for diverse chemical modifications to create libraries of compounds for screening against various biological targets.

The utility of pyrrole-based scaffolds has been demonstrated in the development of inhibitors for a wide range of enzymes and receptors. For instance, functionalized pyrrole scaffolds have been successfully employed to design potent protein kinase inhibitors. Moreover, the degradation of more complex heterocyclic systems has led to the identification of simpler pyrrole-carboxamide scaffolds that retain biological activity, as seen in the development of 5-HT6 receptor inverse agonists. These examples highlight the adaptability and importance of the pyrrole core in constructing novel therapeutic agents for a variety of diseases. The this compound framework, therefore, represents a promising starting point for the rational design of new and effective drugs.

Future Perspectives and Emerging Research Avenues for Pyrrole Containing Hexanoic Acids

Innovations in Synthetic Methodologies and Green Chemistry

The synthesis of N-substituted pyrroles, the structural class to which 6-(1H-pyrrol-1-yl)hexanoic acid belongs, has traditionally been accomplished through established methods like the Paal-Knorr and Clauson-Kaas reactions. organic-chemistry.orgwikipedia.orgrgmcet.edu.in The Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine, is a cornerstone for creating N-substituted pyrroles. organic-chemistry.orgrgmcet.edu.in Similarly, the Clauson-Kaas reaction provides a reliable route to these compounds. nih.govacs.orgbeilstein-journals.org

Future research will likely focus on refining these classical methods to be more environmentally friendly. The principles of green chemistry are increasingly being applied to pyrrole (B145914) synthesis, aiming to reduce the use of hazardous reagents and solvents. acs.orgsemanticscholar.org Innovations may include the use of water as a solvent, microwave-assisted reactions to reduce reaction times, and the development of reusable, solid-phase catalysts. mdpi.comorganic-chemistry.orgresearchgate.net For instance, the use of catalysts like iron(III) chloride in water has been shown to be an effective and economical approach for Paal-Knorr condensations. organic-chemistry.org The development of solvent-free and catalyst-free Paal-Knorr reactions at room temperature represents a significant step towards ultimate green synthesis. acs.org

Furthermore, emerging synthetic strategies are expected to provide more efficient and versatile routes to highly functionalized pyrroles. rsc.orgnih.gov These may include metal-catalyzed C-H functionalization, which allows for the direct introduction of substituents onto the pyrrole ring, and novel multicomponent reactions that enable the construction of complex pyrrole structures in a single step. rsc.orgnih.gov Photocatalyzed and electrochemical methods are also gaining traction as sustainable alternatives for pyrrole synthesis. rsc.org

Table 1: Comparison of Traditional and Emerging Synthetic Methods for N-Substituted Pyrroles

| Method | Description | Advantages | Potential Future Innovations |

| Paal-Knorr Synthesis | Condensation of a 1,4-dicarbonyl compound with a primary amine. organic-chemistry.org | Well-established, generally good yields. | Greener catalysts, solvent-free conditions, microwave assistance. acs.orgresearchgate.net |

| Clauson-Kaas Reaction | Reaction of a 1,4-dicarbonyl surrogate with an amine. acs.orgbeilstein-journals.org | Reliable for a variety of N-substituted pyrroles. | Use of milder and more sustainable reagents and catalysts. nih.gov |

| Metal-Catalyzed C-H Functionalization | Direct introduction of functional groups onto the pyrrole ring. nih.gov | High atom economy, access to novel derivatives. | Broader substrate scope, lower cost catalysts. |

| Photochemical/Electrochemical Synthesis | Use of light or electricity to drive the reaction. rsc.org | Sustainable energy sources, mild reaction conditions. | Increased efficiency and scalability. |

| Multicomponent Reactions | Combining three or more reactants in a single step to form the product. rsc.org | High efficiency, molecular diversity. | Development of new, highly convergent reaction pathways. |

Advanced Applications in Bio-Nanotechnology and Diagnostics

The unique electronic and chemical properties of the pyrrole ring make it a promising component for materials science, particularly in the burgeoning fields of bio-nanotechnology and diagnostics. While specific applications of this compound in these areas are yet to be explored, the broader class of pyrrole derivatives, especially in their polymerized form (polypyrroles), has shown significant potential. nih.gov

The hexanoic acid chain of this compound provides a versatile linker for attaching the pyrrole moiety to various surfaces or biomolecules. This could be exploited in the development of novel biosensors. For instance, the pyrrole unit could be electropolymerized onto an electrode surface, and the carboxylic acid group could be used to immobilize enzymes, antibodies, or DNA probes for the specific detection of biomarkers. nih.gov Polypyrrole-based biosensors are valued for their good conductivity, chemical stability, and biocompatibility. nih.gov

Future research could focus on designing and fabricating nanostructured biosensors using this compound or similar molecules. This could involve creating nanoparticles, nanowires, or thin films with enhanced surface area and sensitivity for the early diagnosis of diseases. The functionalization of pyrrole derivatives to improve their solubility and processability in aqueous media is a key area of research for these applications.

In the realm of diagnostics, pyrrole-based compounds are also being investigated as components of imaging agents and for their role in detecting specific cellular processes. rsc.org The ability to tailor the chemical structure of pyrrole-containing hexanoic acids opens up possibilities for creating targeted diagnostic tools.

Deeper Elucidation of Biological Mechanisms of Action

Pyrrole-containing compounds exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. mdpi.comnih.gov A significant future research direction will be to unravel the precise molecular mechanisms through which these compounds exert their effects. For pyrrole-containing hexanoic acids, this would involve identifying their specific cellular targets and understanding how they modulate biological pathways.

Many pyrrole derivatives are known to function as enzyme inhibitors. nih.govnih.gov For example, some have been shown to inhibit cyclooxygenase (COX) enzymes, which are involved in inflammation, while others target kinases, which play crucial roles in cell signaling and proliferation. acs.orgnih.gov Future studies on this compound and its analogues could investigate their potential to inhibit specific enzymes implicated in disease. This would involve a combination of in vitro enzyme assays and cell-based studies to determine their potency and selectivity.

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of these compounds. nih.gov By systematically modifying the structure of this compound, for instance, by altering the length of the alkyl chain or introducing substituents on the pyrrole ring, researchers can identify the key structural features required for a particular biological effect.

Predictive Modeling and Data-Driven Drug Design

Computational methods are becoming indispensable tools in modern drug discovery and materials science. For pyrrole-containing hexanoic acids, predictive modeling and data-driven design will play a pivotal role in accelerating research and development.

Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build mathematical models that correlate the chemical structure of pyrrole derivatives with their biological activity. acs.orgnih.govnih.govresearchgate.netacs.org These models can then be used to predict the activity of novel, yet-to-be-synthesized compounds, thereby guiding the design of more potent and selective molecules. nih.gov

Molecular docking simulations can provide insights into how these compounds interact with their biological targets at the atomic level. nih.govnih.govnih.govacs.orgmdpi.com By visualizing the binding mode of a compound like this compound within the active site of an enzyme, researchers can understand the key interactions that govern its inhibitory activity and use this information to design improved inhibitors. nih.govacs.org

The integration of artificial intelligence and machine learning with large chemical datasets will further enhance the power of predictive modeling. These approaches can identify complex patterns in structure-activity data and generate novel molecular structures with desired properties.

Table 2: Key Computational Approaches for Investigating Pyrrole-Containing Hexanoic Acids

| Computational Method | Description | Application in Pyrrole Research |

| Quantitative Structure-Activity Relationship (QSAR) | Develops mathematical models linking chemical structure to biological activity. acs.orgnih.gov | Predicting the potency of new pyrrole derivatives as enzyme inhibitors or anticancer agents. acs.orgnih.gov |

| Molecular Docking | Predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. nih.govnih.gov | Elucidating the binding mode of pyrrole compounds to their biological targets. nih.govnih.gov |

| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms and molecules over time. | Assessing the stability of ligand-protein complexes and understanding dynamic interactions. |

| Pharmacophore Modeling | Identifies the essential 3D arrangement of functional groups responsible for biological activity. | Designing new molecules with improved activity based on a common pharmacophore. |

Cross-Disciplinary Research Collaborations

The full potential of pyrrole-containing hexanoic acids will be realized through collaborations that bridge different scientific disciplines. The inherent versatility of these molecules makes them attractive for a wide range of applications, from medicine to materials science.

Collaborations between synthetic organic chemists and materials scientists could lead to the development of novel functional materials with tailored properties. For example, by incorporating this compound into polymers or onto surfaces, it may be possible to create new biocompatible coatings, drug delivery systems, or components for electronic devices.

Partnerships between medicinal chemists, biologists, and clinicians will be essential for translating the biological activities of these compounds into new therapeutic agents. This would involve a pipeline of research that includes initial screening, lead optimization, preclinical testing, and eventually, clinical trials.

Furthermore, collaborations with computational scientists will be crucial for guiding experimental work and accelerating the design-build-test-learn cycle. The synergy between experimental and computational approaches will be a hallmark of future research in this area. The journey from a simple heterocyclic molecule to a functional material or a life-saving drug is a complex one that will undoubtedly benefit from the combined expertise of a diverse team of researchers.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.